molecular formula C18H11F3N2O3 B3018923 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid CAS No. 556805-27-7

4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B3018923
CAS No.: 556805-27-7
M. Wt: 360.292
InChI Key: SJMNCFKFPOSNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the enoyl intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the enoyl intermediate.

    Coupling with benzoic acid derivative: The enoyl intermediate is then coupled with a benzoic acid derivative under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and specific solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(Z)-2-Cyano-3-[4-(methyl)phenyl]prop-2-enoyl]amino]benzoic acid
  • 4-[[(Z)-2-Cyano-3-[4-(fluoro)phenyl]prop-2-enoyl]amino]benzoic acid
  • 4-[[(Z)-2-Cyano-3-[4-(chloro)phenyl]prop-2-enoyl]amino]benzoic acid

Uniqueness

4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)14-5-1-11(2-6-14)9-13(10-22)16(24)23-15-7-3-12(4-8-15)17(25)26/h1-9H,(H,23,24)(H,25,26)/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMNCFKFPOSNRG-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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